Bienvenue dans la boutique en ligne BenchChem!

Imidafenacin metabolite M4

Drug Metabolism Pharmacokinetics Bioanalysis

Imidafenacin metabolite M4 is the CYP3A4-specific ring-cleavage metabolite that transitions from a minor to the dominant circulating species in human plasma by 12 h post-dose—a temporal inversion unique among imidafenacin metabolites. Unlike M-2 or M-9, M4 serves as the definitive marker for the terminal elimination phase and CYP3A4 pathway activity. Procure this certified reference standard for LC-MS/MS method validation, in vitro reaction phenotyping with recombinant CYP3A4, metabolite identification in novel biological matrices, and PBPK model calibration. Generic substitution with other imidafenacin metabolites will introduce significant temporal bias in bioanalytical assays.

Molecular Formula C18H19N3O3
Molecular Weight 325.4 g/mol
CAS No. 503598-17-2
Cat. No. B195121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidafenacin metabolite M4
CAS503598-17-2
SynonymsN-(3-Carbamoyl-3,3-Diphenylpropyl)-Oxamide
Molecular FormulaC18H19N3O3
Molecular Weight325.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CCNC(=O)C(=O)N)(C2=CC=CC=C2)C(=O)N
InChIInChI=1S/C18H19N3O3/c19-15(22)16(23)21-12-11-18(17(20)24,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,11-12H2,(H2,19,22)(H2,20,24)(H,21,23)
InChIKeyNLRIRIWDRAEJOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid

Imidafenacin Metabolite M4 (CAS 503598-17-2): A CYP3A4-Dependent Ring-Cleavage Metabolite for Antimuscarinic Bioanalysis and DDI Research


Imidafenacin metabolite M4 (CAS 503598-17-2, C₁₈H₁₉N₃O₃, MW 325.4) is a specific oxidative metabolite of the muscarinic acetylcholine receptor (mAChR) antagonist imidafenacin, a drug approved for overactive bladder (OAB) treatment [1]. Structurally, M4 is the ring-cleavage form of the parent molecule [2]. It is generated exclusively via cytochrome P450 isoform CYP3A4 , distinguishing it from other imidafenacin metabolites such as M-2 (imidazole ring oxidation) and M-9 (N-glucuronide conjugate), which are formed by CYP3A4 and UGT1A4, respectively.

Imidafenacin Metabolite M4 (503598-17-2): Why Substituting M-2 or M-9 for M4 Invalidates Temporal Bioanalysis and DDI Studies


Generic substitution of imidafenacin metabolites is scientifically invalid because M4 exhibits a unique temporal plasma profile that is both quantitatively and kinetically distinct from other major metabolites [1]. While M-9 (N-glucuronide) is the dominant metabolite in early plasma (2 h post-dose), M4 transitions from a minor to the main circulating component by 12 h post-dose [2]. This inversion is not observed for M-2 (the oxidized 2-methylimidazole moiety). Consequently, using M-2 or M-9 as a surrogate for M4 would introduce significant temporal bias in bioanalytical assays, misrepresent late-stage metabolite exposure, and obscure the specific contribution of the CYP3A4 ring-cleavage pathway in drug-drug interaction (DDI) investigations [3].

Imidafenacin Metabolite M4 (503598-17-2): Quantitative Evidence of Differentiation from M-2 and M-9


Imidafenacin Metabolite M4: Temporal Inversion of Relative Abundance vs. M-2 and M-9 in Human Plasma

Imidafenacin metabolite M4 exhibits a distinct temporal inversion in its relative plasma concentration compared to other major metabolites M-2 and M-9. At 2 hours post-dose, M4 is a minor metabolite alongside M-2, while M-9 (N-glucuronide) is the major metabolite. However, by 12 hours post-dose, M4 becomes the main circulating component in plasma, a shift not observed for M-2 or M-9 [1]. This differentiation is critical for bioanalytical method timing and for interpreting late-phase metabolite exposure.

Drug Metabolism Pharmacokinetics Bioanalysis

Imidafenacin Metabolite M4: Exclusive CYP3A4-Dependent Formation vs. M-9's UGT1A4 Dependence

The formation of imidafenacin metabolite M4 is exclusively catalyzed by the cytochrome P450 isoform CYP3A4, as demonstrated in recombinant enzyme systems [1]. In contrast, the major metabolite M-9 is formed solely by UGT1A4 [1], and M-2 is also a CYP3A4 product. This specific enzymatic dependency means that M4 formation is uniquely sensitive to CYP3A4 inhibition or induction, making it a specific probe for CYP3A4 activity in imidafenacin metabolism, whereas M-9 reflects UGT1A4 activity.

Enzymology Drug-Drug Interactions Metabolic Pathway

Imidafenacin Metabolite M4: Lack of CYP Enzyme Inhibition vs. Parent Compound and Other Metabolites

Imidafenacin metabolite M4, along with the parent drug and other major metabolites, does not exhibit inhibitory activity towards human cytochrome P450 (CYP) enzymes in vitro [1]. This lack of CYP inhibition is a class-level characteristic shared among imidafenacin and its metabolites, indicating a low potential for perpetrating metabolic drug-drug interactions. While this does not differentiate M4 from M-2 or M-9 in terms of inhibition liability, it is a critical piece of evidence for users procuring M4 for DDI studies, confirming that observed changes in co-administered drug concentrations are unlikely to be caused by M4 itself.

Drug-Drug Interactions CYP Inhibition Safety Pharmacology

Imidafenacin Metabolite M4: Structural Confirmation as the Ring-Cleavage Product vs. M-2's Oxidized Moiety

Metabolite M4 is unequivocally identified as the ring-cleavage form of imidafenacin, resulting from oxidative cleavage of the imidazole ring, a structural alteration distinct from M-2, which is the oxidized form of the 2-methylimidazole moiety [1]. This structural difference, confirmed by LC/MS/MS [2], is fundamental for targeted LC-MS/MS method development, as M4 possesses a unique mass transition and chromatographic retention time that differentiate it from M-2 and M-9.

Metabolite Identification Structural Elucidation Mass Spectrometry

Imidafenacin Metabolite M4 (503598-17-2): Validated Application Scenarios for Bioanalysis and DDI Research


Quantitative Bioanalysis of Late-Phase Imidafenacin Metabolite Exposure

Utilize certified Imidafenacin metabolite M4 as an analytical reference standard for the development and validation of LC-MS/MS methods designed to quantify M4 in human plasma samples collected at 12 hours or later post-dose. This application is essential for accurately characterizing the terminal elimination phase of imidafenacin metabolism and ensuring that bioanalytical methods are specific for the ring-cleavage metabolite that dominates late plasma profiles, as documented by Ohmori et al. (2007) [1].

In Vitro CYP3A4 Phenotyping and Drug-Drug Interaction (DDI) Studies

Employ M4 as a pathway-specific marker in in vitro reaction phenotyping assays using human liver microsomes or recombinant CYP3A4 enzymes. Quantifying M4 formation under various incubation conditions allows for precise determination of the contribution of CYP3A4 to imidafenacin clearance and the assessment of inhibitory or inductive effects of co-administered drugs on this specific metabolic route, as outlined by Kanayama et al. (2007) [1]. This is critical for predicting clinically relevant DDIs.

Metabolite Identification and Structural Confirmation in Complex Matrices

Use the M4 reference standard to confirm the identity of the ring-cleavage metabolite in novel biological matrices (e.g., urine, feces, tissue homogenates) via LC-MS/MS. This is particularly relevant for studies extending beyond human plasma, where the relative abundance of M4 may differ, and its structural confirmation via retention time matching and MS/MS fragmentation pattern comparison is necessary, as supported by the metabolic profiling data from Ohmori et al. (2007) [1].

Pharmacokinetic Modeling and Simulation of Imidafenacin Disposition

Incorporate M4 concentration-time data into physiologically based pharmacokinetic (PBPK) models to simulate imidafenacin metabolism in virtual populations, including special populations (e.g., hepatic impairment, elderly). The distinct temporal profile of M4, transitioning to the main plasma component at 12 hours [1], provides a crucial dataset for model calibration and validation, enabling more accurate prediction of imidafenacin exposure and the impact of CYP3A4 modulation.

Quote Request

Request a Quote for Imidafenacin metabolite M4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.